molecular formula C21H21N5 B2707128 N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890886-78-9

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2707128
CAS No.: 890886-78-9
M. Wt: 343.434
InChI Key: IKQIHFVEPZXAQD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring dual dimethylphenyl substituents at the 1- and 4-positions of the heterocyclic core. The compound’s molecular formula is C23H23N5, with a monoisotopic mass of 369.20 g/mol.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-13-5-8-19(16(4)9-13)25-20-18-11-24-26(21(18)23-12-22-20)17-7-6-14(2)15(3)10-17/h5-12H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQIHFVEPZXAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, including relevant case studies and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H22N4
Molecular Weight346.43 g/mol
LogP5.2583
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area58.504 Ų

This compound exhibits its biological activity primarily through inhibition of key enzymes involved in viral replication and cancer cell proliferation. The compound's structure allows it to interact with specific targets within the cells, which can lead to therapeutic effects.

Antiviral Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives have shown significant antiviral properties against various viruses, including HIV and herpes simplex virus (HSV). In vitro studies report that similar compounds have IC50 values ranging from 0.2 to 2.95 μM against HIV reverse transcriptase (RT) . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their ability to inhibit cancer cell growth through various mechanisms including:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit several kinases that are crucial for tumor growth and proliferation.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

  • Study on HIV Reverse Transcriptase Inhibition : A derivative with structural similarities exhibited an IC50 value of 2.95 μM against HIV RT . This suggests that this compound may possess comparable activity.
  • Anticancer Activity in Breast Cancer Cells : A study reported that similar compounds led to a reduction in cell viability in MCF-7 breast cancer cells by inducing apoptosis at concentrations of around 5 μM .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Pyrazolo[3,4-d]Pyrimidine Scaffold

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 1-(3,4-Dimethylphenyl), 4-(2,4-Dimethylphenyl) C23H23N5 369.20 Balanced lipophilicity; potential kinase inhibition
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2,4-Dimethylphenyl), 4-(4-methylbenzyl) C21H21N5 343.43 Reduced steric bulk; lower molecular weight
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Methyl, 4-(2,3-dimethylphenyl) C15H16N5 266.32 Simplified structure; potential for rapid metabolism
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Chlorophenyl), 4-benzyl C19H15ClN5 356.81 Chlorine enhances electronic effects; possible cytotoxicity
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NA-PP1) 1-tert-Butyl, 3-naphthyl C20H21N5 331.42 Bulky substituents improve selectivity for kinase targets

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity and Solubility :
    The target compound’s logP (predicted ~3.5) is intermediate between the hydrophilic 4-methylbenzyl derivative (logP ~3.0, ) and the highly lipophilic NA-PP1 (logP ~4.2, ). This balance may optimize blood-brain barrier penetration and oral bioavailability .

Selectivity and Toxicity

  • Kinase Inhibition :
    The dual dimethylphenyl groups in the target compound may reduce off-target effects compared to NA-PP1, which shows potent but narrow inhibition of PfCDPK4 .

  • Antibacterial Activity : Pyrazolo[3,4-d]pyrimidines with sulfonyl or butoxy groups () exhibit antibacterial activity against Staphylococcus aureus, but the target compound’s dimethylphenyl substituents likely shift its spectrum toward eukaryotic kinases .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example:

  • Step 1 : Reacting a pyrazolo[3,4-d]pyrimidin-4-amine precursor with alkyl/aryl halides in dry acetonitrile under reflux to introduce substituents .
  • Step 2 : Purification via recrystallization (e.g., acetonitrile) to achieve >95% purity .
    Optimization strategies :
    • Solvent selection (polar aprotic solvents like acetonitrile improve reactivity) .
    • Temperature control (reflux conditions for faster kinetics without side reactions) .
    • Catalyst screening (e.g., LiH for alkylation reactions) .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3130 cm⁻¹, C=O/C=N stretches at ~1620 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. What solubility characteristics should be considered for in vitro assay design?

  • Polar aprotic solvents : Acetonitrile or DMSO are preferred for stock solutions due to high solubility of pyrazolo[3,4-d]pyrimidines .
  • Aqueous buffers : Dilute stock solutions in PBS or DMEM (≤1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodology :

  • Substituent variation : Synthesize analogs with methyl, halogen, or alkoxy groups at the 2,4-dimethylphenyl or 3,4-dimethylphenyl positions .
  • Biological assays : Test kinase inhibition (e.g., JAK/STAT pathways) using IC50 measurements and cellular proliferation assays .
  • Data analysis : Correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with activity trends .

Q. What computational methods predict binding interactions with kinase targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with methyl groups) .
  • Quantum mechanical calculations : Apply density functional theory (DFT) to assess charge distribution and H-bonding potential .
  • MD simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent .

Q. How should researchers resolve contradictory bioactivity data across experimental models?

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and batch effects .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

  • Directing groups : Introduce transient protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products (e.g., 30% yield improvement in microwave vs. conventional heating) .

Q. How can crystallography aid in structural elucidation of novel derivatives?

  • Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks .
  • Crystallization conditions : Optimize solvent mixtures (e.g., ethyl acetate/hexane) and slow evaporation for high-quality crystals .

Q. What advanced purification techniques are recommended for complex analogs?

  • Flash chromatography : Use gradient elution (hexane/ethyl acetate) for intermediates .
  • Preparative HPLC : Achieve >99% purity with C18 columns and trifluoroacetic acid modifiers .

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